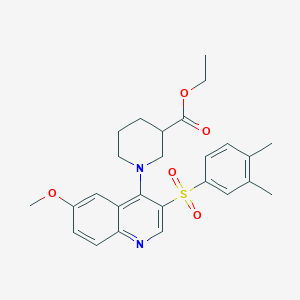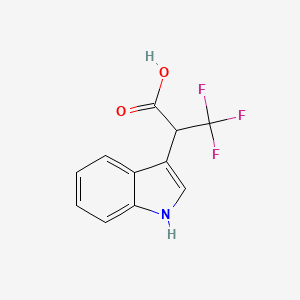
3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid” is a chemical compound with the molecular formula C11H8F3NO2 . It has a molecular weight of 243.19 . The compound is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8F3NO2/c12-11(13,14)9(10(16)17)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 243.19 . It’s typically stored at refrigerated temperatures .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reagent Development
3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic Acid, due to its structural features, plays a significant role in the development of novel synthetic methodologies and reagents. The compound and its derivatives have been explored for their potential in electrophilic trifluoromethylthiolation reactions, showcasing its versatility as an electrophilic reagent for transferring a trifluoromethylthio group (-SCF3). This application is critical for synthesizing various organic molecules with potential pharmaceutical applications, highlighting the importance of fluorinated compounds in drug discovery and development (Yang, Zheng, & Zhang, 2020).
Advanced Material Synthesis
The structural motif of this compound is instrumental in the synthesis of advanced materials, including the fabrication of composite membranes for direct alcohol fuel cells. The incorporation of trifluoromethanesulfonic acid, a compound with structural resemblance to this compound, into Nafion membranes enhances their performance by reducing alcohol permeability and increasing proton conductivity. This application demonstrates the compound's relevance in developing energy-efficient materials for sustainable energy applications (Barbora et al., 2009).
Environmental Studies
The compound's fluorinated structure makes it a point of interest in environmental studies, particularly in understanding the distribution and impact of perfluoroalkyl substances (PFASs) in aquatic ecosystems. Research on the occurrence of fluorinated alternatives like HFPO-DA in river/estuary systems highlights the ongoing shift towards using less regulated fluorinated compounds and the need for continuous monitoring to assess their environmental impact. This research underscores the importance of fluorinated compounds in environmental science and the need for sustainable practices in their production and use (Heydebreck et al., 2015).
Conformational Analysis
Understanding the conformational behavior of fluorinated carboxylic acids, including compounds like 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, provides insights into their chemical reactivity and interaction with biological molecules. High-resolution spectroscopic studies reveal the rich conformational landscapes of these compounds, aiding in the design of fluorinated drugs and materials with desired properties. This analytical approach is crucial for advancing the field of fluorine chemistry and its applications in medicinal chemistry and material science (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9(10(16)17)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOVJSGKTMFCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)
![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2713295.png)
![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)
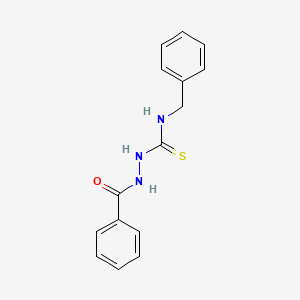
![3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B2713298.png)


![N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2713304.png)
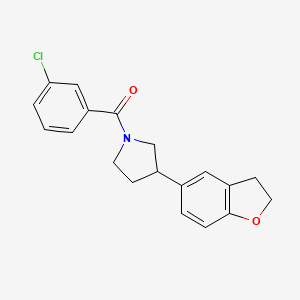
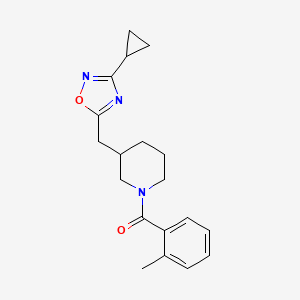
![N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713310.png)
